1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12-10-15(13(2)22-12)16(21)20-7-4-14(5-8-20)11-23-17-18-6-9-19(17)3/h6,9-10,14H,4-5,7-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTENUUIICIIFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazole ring can yield imidazolines.
Scientific Research Applications
1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.
Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The furan and imidazole rings can participate in π-π stacking interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
The compound 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound features a piperidine ring substituted with a 2,5-dimethylfuran-3-carbonyl moiety and an imidazole-thioether side chain. The structural formula can be represented as follows:
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including carbonylation and thiolation processes. Recent advancements in synthetic methodologies have enhanced the efficiency of producing such compounds, allowing for better yields and purities.
Anticancer Properties
Research indicates that derivatives of imidazole, similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that imidazole-based compounds can inhibit cell proliferation in various cancer cell lines, including glioma cells. The growth-inhibitory activity of related compounds was evaluated in vitro against glioma cell lines with varying resistance to standard treatments like temozolomide (TMZ) .
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| 1 | 35.7 | SNB19V |
| 2 | >50 | U373V |
| 3 | 39.1 | U373M |
This table illustrates the growth inhibition values of various compounds against glioma-derived cell lines, highlighting the potential of imidazole derivatives in overcoming drug resistance mechanisms.
Antimicrobial Activity
Some studies have suggested that compounds containing thiol groups can possess antimicrobial properties. The presence of the imidazole and thiol functionalities in our compound may contribute to its biological activity by interacting with bacterial membranes or enzymes crucial for microbial survival.
Case Studies
- Inhibition of Tumor Growth : A study on imidazole derivatives showed that certain compounds could significantly reduce tumor size in xenograft models. These findings suggest that modifications to the imidazole structure can enhance anticancer activity .
- Antimicrobial Efficacy : Another investigation into related compounds demonstrated their effectiveness against various bacterial strains. The incorporation of sulfur-containing groups was found to increase the potency of these compounds against resistant strains .
Research Findings
Recent literature highlights the ongoing exploration of 2,5-dimethylfuran derivatives as potential bioactive agents. The unique structure of our compound suggests it may exhibit synergistic effects due to its multifaceted interactions within biological systems.
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to interfere with DNA repair pathways, making cancer cells more susceptible to chemotherapeutic agents.
- Disruption of Cellular Metabolism : The furan moiety may play a role in altering metabolic pathways within cells, leading to apoptosis or necrosis in cancerous tissues.
Q & A
What are the common synthetic routes for preparing 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine?
Basic Research Question
The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the piperidine ring at the 4-position via nucleophilic substitution using a thiol-containing reagent (e.g., 1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling of the 2,5-dimethylfuran-3-carbonyl moiety to the piperidine nitrogen via amide bond formation, often using carbodiimide-based coupling agents like EDC/HOBt .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Advanced Research Question
Challenges in regioselectivity and yield optimization :
- Competing side reactions (e.g., over-alkylation at the piperidine nitrogen) require careful control of stoichiometry and reaction time .
- Steric hindrance from the bulky 2,5-dimethylfuran group may necessitate microwave-assisted synthesis or high-pressure conditions to improve reaction efficiency .
How is the structural integrity of this compound validated, and what analytical techniques are critical?
Basic Research Question
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazole-thioether and furan-carbonyl linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if suitable crystals are obtained) .
Advanced Research Question
Resolving ambiguities in spectral data :
- Overlapping signals in NMR (e.g., piperidine CH₂ vs. imidazole protons) may require 2D techniques (COSY, HSQC) .
- Computational modeling (DFT or molecular docking) can predict spectroscopic profiles and validate experimental data .
What are the hypothesized biological targets or mechanisms of action for this compound?
Basic Research Question
Preliminary studies suggest interactions with:
- Enzymes : Potential inhibition of cytochrome P450 isoforms due to the imidazole-thioether motif, analogous to known pharmacophores .
- Receptors : Structural similarity to piperidine-based GPCR ligands implies possible modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Question
Mechanistic validation strategies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified enzyme/receptor targets .
- SAR Studies : Systematic modification of the furan carbonyl or imidazole-thioether groups to correlate structural changes with activity .
How can computational methods aid in optimizing this compound’s pharmacokinetic properties?
Basic Research Question
In silico tools for ADME prediction :
- Lipinski’s Rule of Five : Assess solubility and permeability based on logP, molecular weight, and hydrogen-bonding groups .
- CYP450 Inhibition Prediction : Tools like SwissADME or Schrödinger’s QikProp to evaluate metabolic stability .
Advanced Research Question
Tailoring photophysical properties for imaging applications :
- DFT calculations to predict fluorescence or UV-Vis absorption profiles by analyzing electron transitions in the furan-imidazole system .
- Molecular dynamics simulations to study membrane permeability and blood-brain barrier penetration .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
General handling guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Store in a dry, cool environment (< -20°C) under inert gas (Ar/N₂) to prevent degradation .
Advanced Research Question
Mitigating reactivity risks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
